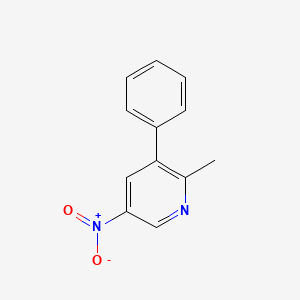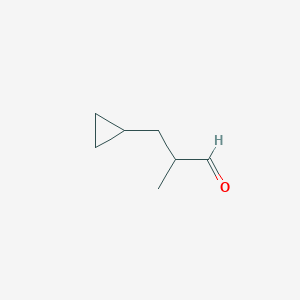
3-cyclopropyl-2-methylpropanal
描述
3-Cyclopropyl-2-methylpropanal is an organic compound with the molecular formula C7H12O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). The compound features a cyclopropyl group attached to a 2-methylpropanal backbone, making it a unique structure with interesting chemical properties .
作用机制
Target of Action
Similar compounds, such as 2-cyclopropylmethylenepropanal, have been shown to interact with the enzyme renin . Renin plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Mode of Action
The slightly positive carbon atom in the aldehyde group, caused by the electronegative oxygen atom, is susceptible to attacks by nucleophiles, making an aldehyde relatively reactive .
Biochemical Pathways
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are known to be important flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in literature .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of 3-cyclopropyl-2-methylpropanal. For instance, heat-induced Strecker degradation of amino groups with reducing sugar moieties can lead to the formation of branched-chain aldehydes .
生化分析
Biochemical Properties
It is known that branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, play important roles in many biochemical reactions . These aldehydes are key flavor compounds in many food products, both fermented and non-fermented (heat-treated) products . The production and degradation of these aldehydes from amino acids have been described and reviewed extensively in the literature .
Cellular Effects
It is known that aldehydes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that aldehydes can interact with biomolecules, leading to changes in gene expression . For example, propanal, a related compound, undergoes decomposition through several unimolecular reactions to form various products .
Temporal Effects in Laboratory Settings
It is known that the concentration of Strecker aldehydes, which include 2-methyl propanal and 3-methyl butanal, can increase over time under certain conditions .
Dosage Effects in Animal Models
The effects of 3-cyclopropyl-2-methylpropanal at different dosages in animal models have not been studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
It is known that cyclopropyl groups can be used advantageously to diminish oxidative metabolism in some circumstances .
Transport and Distribution
It is known that the concentration of Strecker aldehydes can increase more quickly after transport and storage simulation in certain conditions .
Subcellular Localization
Predicting the subcellular localization of molecules is an active area of research, and tools such as SLPred and DeepLoc 2.0 have been developed to predict multi-label subcellular localization using protein language models.
准备方法
Synthetic Routes and Reaction Conditions
3-Cyclopropyl-2-methylpropanal can be synthesized through various methods, including:
Oxidation of Alcohols: One common method involves the oxidation of 3-cyclopropyl-2-methylpropanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Hydroformylation: Another approach is the hydroformylation of 3-cyclopropyl-2-methylpropene, followed by hydrogenation to yield the aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Cyclopropyl-2-methylpropanal undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Cyclopropyl-2-methylpropanoic acid.
Reduction: 3-Cyclopropyl-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Cyclopropyl-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
相似化合物的比较
Similar Compounds
Uniqueness
3-Cyclopropyl-2-methylpropanal is unique due to its specific structural features, including the presence of both a cyclopropyl group and a formyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
3-cyclopropyl-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQCSSAEKDLHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)
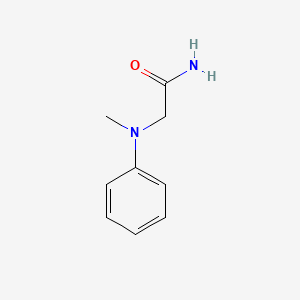
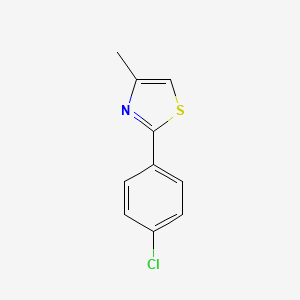
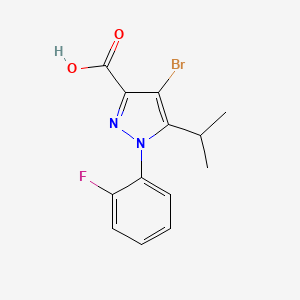
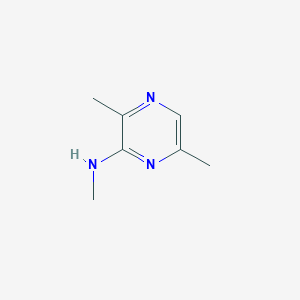

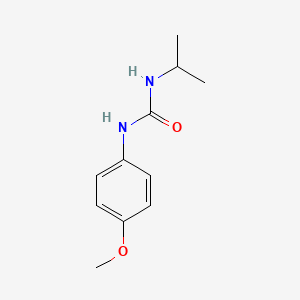
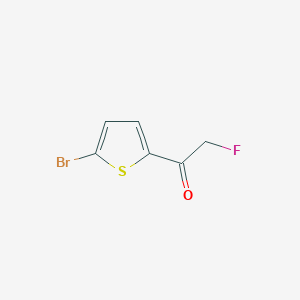
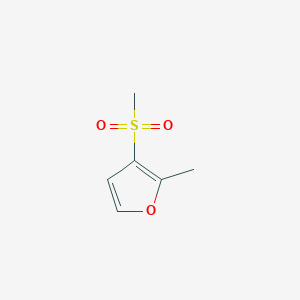

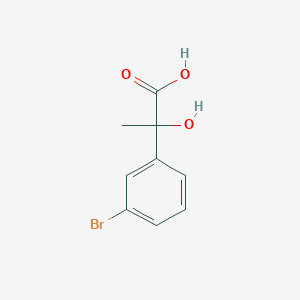
![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
